

# A Technical Guide to 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA)

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## Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

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## Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**) is a semisynthetic alkaloid of the lysergamide class of compounds.<sup>[1]</sup> As a structural analog of lysergic acid, it has gained attention within the scientific community as a novel psychoactive substance. This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of **1cP-MiPLA**, drawing from available analytical data and scientific literature.

## Chemical and Physical Properties

**1cP-MiPLA** is characterized by a bicyclic hexahydroindole fused to a bicyclic quinoline group, which forms the nor-lysergic acid core. A cyclopropionyl substituent is attached at the R1 position, and an N,N-diethyl carboxamide is bound at carbon 8.<sup>[1]</sup> The molecule possesses two stereocenters at the R5 and R8 positions, with the (+)-D-**1cP-MiPLA** enantiomer, having an absolute configuration of (5R, 8R), being the psychoactive form.<sup>[1]</sup>

## Physical Properties

Comprehensive quantitative data on the physical properties of **1cP-MiPLA** are not widely available in published literature. The information available is summarized in the table below.

Property	Value	Source
Molecular Formula	$C_{24}H_{29}N_3O_2$	<a href="#">[2]</a> <a href="#">[3]</a>
Molar Mass	$391.515 \text{ g}\cdot\text{mol}^{-1}$	<a href="#">[2]</a>
Appearance	Available as a solid or a solution in acetonitrile.	<a href="#">[3]</a> <a href="#">[4]</a>
Storage Temperature	$-20^\circ\text{C}$	<a href="#">[3]</a>
Stability	Stable for at least 2 years when stored at $-20^\circ\text{C}$ in acetonitrile.	<a href="#">[3]</a>

## Chemical Properties

**1cP-MiPLA** is susceptible to deacylation, a common characteristic of N1-acylated lysergamides. This reaction can occur during certain analytical procedures, particularly Gas Chromatography-Mass Spectrometry (GC-MS) analysis when methanol is used as a solvent, yielding its parent compound, MiPLA.[\[5\]](#)[\[6\]](#)

### Table of Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(6aR,9R)-4- (cyclopropanecarbonyl)-N,7- dimethyl-N-(propan-2- yl)-4,6,6a,7,8,9- hexahydroindolo[4,3- fg]quinoline-9-carboxamide	[2]
CAS Number	3028950-74-2	[2][3]
PubChem CID	170763684	[2]
SMILES	CN1C--INVALID-LINK-- C(=O)N(C(C)C)C	[2]
InChI	InChI=1S/C24H29N3O2/c1- 14(2)26(4)23(28)17-10-19-18- 6-5-7-20-22(18)16(11- 21(19)25(3)12-17)13- 27(20)24(29)15-8-9-15/h5- 7,10,13-15,17,21H,8-9,11- 12H2,1-4H3/t17-,21-/m1/s1	[2]
InChI Key	DBIYDHUGEKMIHZ- DYESRHJHSA-N	[2][3]

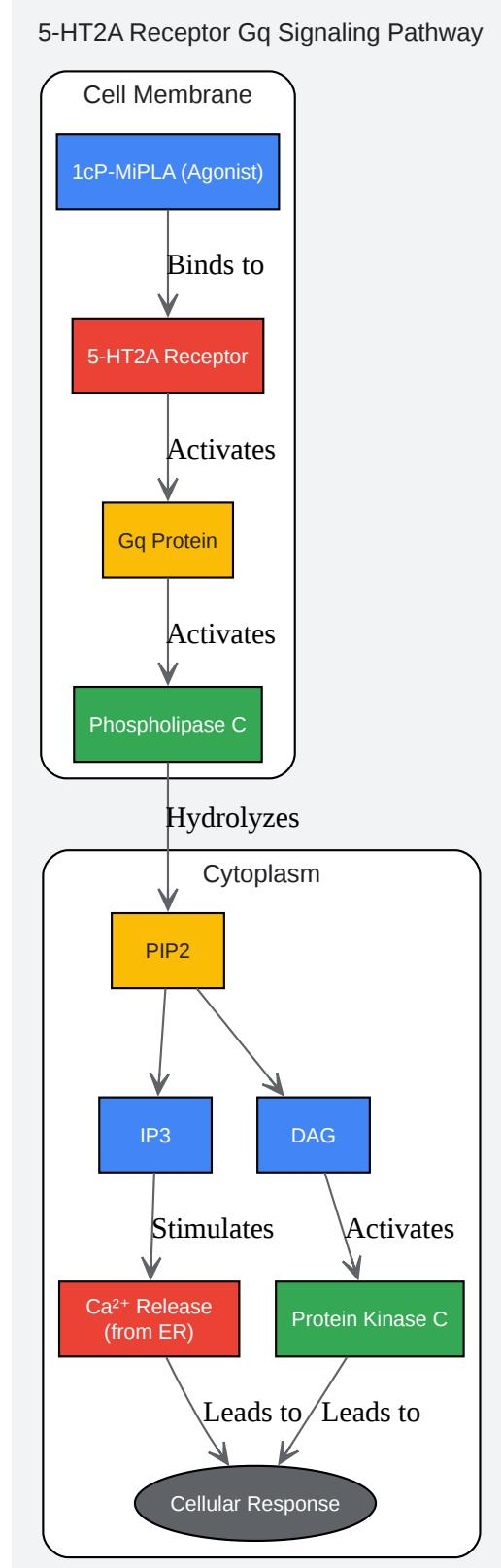
## Pharmacology

**1cP-MiPLA** is presumed to be a prodrug of N-methyl-N-isopropyllysergamide (MiPLA).[\[2\]](#)[\[7\]](#) This suggests that, *in vivo*, the 1-cyclopropionyl group is cleaved, releasing the active metabolite, MiPLA.

The primary pharmacological target of **1cP-MiPLA** is believed to be the serotonin 5-HT<sub>2A</sub> receptor, where it likely acts as a partial agonist.[\[1\]](#) The psychedelic effects associated with this class of compounds are attributed to their interaction with this receptor.[\[1\]](#)

## Signaling Pathway

The 5-HT<sub>2A</sub> receptor is a G protein-coupled receptor (GPCR) that primarily signals through the G<sub>q</sub>/G<sub>11</sub> pathway.<sup>[1]</sup> Activation of this pathway by an agonist like **1cP-MiPLA** (or its metabolite MiPLA) initiates a cascade of intracellular events.



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### 5-HT2A Receptor Gq Signaling Pathway

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1cP-MiPLA** are not readily available in single, comprehensive sources. The following sections provide methodologies synthesized from various research articles that have identified and analyzed this compound.

### Sample Preparation from Blotter Paper for Analysis

This protocol is adapted from studies that identified **1cP-MiPLA** in illegal products.[\[8\]](#)[\[9\]](#)

Objective: To extract **1cP-MiPLA** from blotter paper for subsequent analysis by GC-MS, LC-PDA-MS, and LC-Q-TOF-MS.

#### Materials:

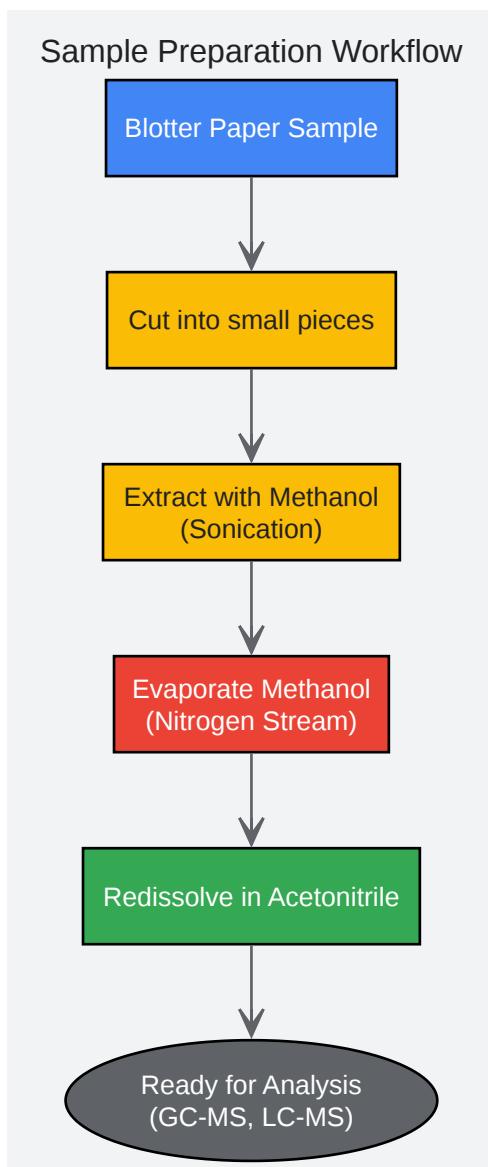
- Blotter paper containing **1cP-MiPLA**
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrasonic bath
- Nitrogen stream evaporator
- Vials

#### Procedure:

- Cut a known weight (e.g., 8 mg) of the blotter paper into small squares (approx. 2 mm).
- Place the paper squares into a vial and add 1 mL of methanol.
- Sonicate the vial for 15 minutes.
- Remove the methanol extract and place it in a separate vial.
- For NMR analysis, repeat the extraction with methanol two more times, combine the extracts, and evaporate the solvent. The residue can then be dissolved in a deuterated

solvent (e.g., methanol-d4).

- For other analytical techniques, evaporate the initial methanol extract to dryness under a stream of nitrogen.
- Re-dissolve the residue in 1 mL of acetonitrile. The sample is now ready for injection into the analytical instrument.



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### Sample Preparation Workflow

## Analytical Methodologies

The structural elucidation and identification of **1cP-MiPLA** have been accomplished using a combination of chromatographic and spectroscopic techniques.

### 3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 6890 N GC system with a 5975 mass-selective detector or similar.[8]
- Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10- $\mu$ m film thickness).[8]
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.[8]
- Injector Temperature: 200°C.[8]
- Injection Mode: Splitless for 1.0 min.[8]
- Transfer Line Temperature: 280°C.[8]
- Oven Temperature Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.[8]
- Mass Spectrometry: Electron energy of 70 eV, scan range of m/z 40–550.[8]

### 3.2.2. Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)

- Instrumentation: ACQUITY UPLC system with a PDA detector and mass detector.[8]
- Column: ACQUITY HSS T3 (2.1 mm i.d. x 100 mm, 1.8  $\mu$ m particle size) with a Van Guard HSS T3 guard column.[10]
- Column Temperature: 40°C.[10]
- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: 0.1% formic acid in acetonitrile[10]

- Gradient: 5% B to 20% B over 20 minutes, then to 80% B from 20 to 30 minutes, hold for 10 minutes.[10]
- Flow Rate: 0.3 mL/min.[10]
- PDA Detection: 210–450 nm.[10]
- MS Conditions (ESI):
  - Ionization: Positive and negative modes
  - Desolvation Gas: Nitrogen at 650 L/h and 350°C
  - Capillary Voltage: 2500 V
  - Cone Voltage: 30 V
  - Mass Range: m/z 120–650[10]

### 3.2.3. High-Resolution Mass Spectrometry (HR-MS)

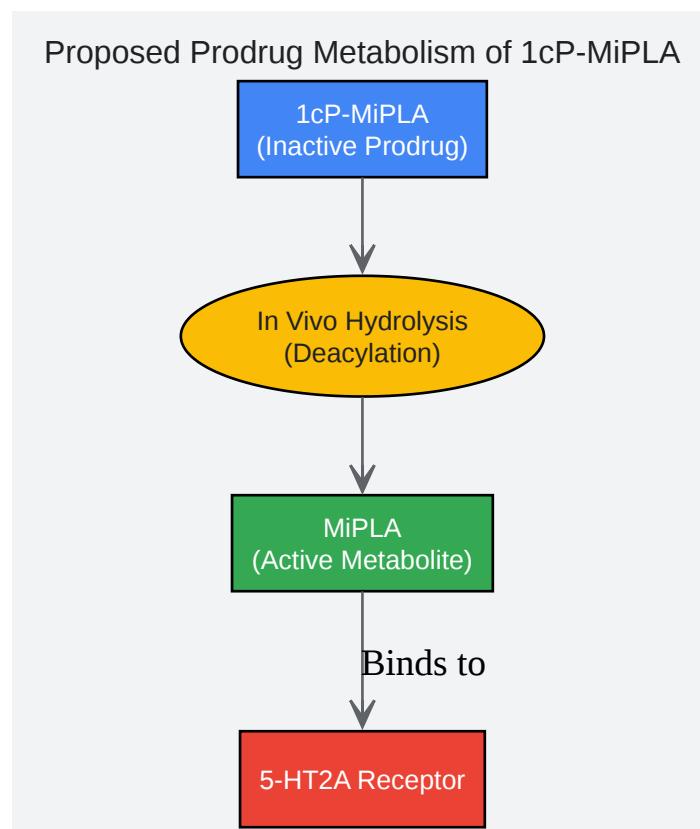
- Instrumentation: Liquid chromatography coupled with a hybrid quadrupole time-of-flight mass spectrometer (LC-Q-TOF-MS).[8]
- LC Conditions: Similar to LC-PDA-MS.
- MS Conditions (ESI positive mode):
  - Ion-spray Voltage: 5500 V
  - Source Temperature: 550°C
  - Ion-source Gas 1 and 2 Pressure: 50 psi
  - Curtain Gas Pressure: 25 psi
  - Declustering Potential: 80 V
  - Scan Mode: TOF-MS from m/z 100–650[10]

### 3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The purified extract is dissolved in a suitable deuterated solvent, such as methanol-d4.[11]
- Analyses:  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, COSY, HMQC, HMBC, and NOESY experiments are conducted for full structural elucidation.[11]
- Reported  $^{13}\text{C}$ -NMR Data: A study has reported the  $^{13}\text{C}$ -NMR chemical shifts for **1cP-MiPLA**. [10]

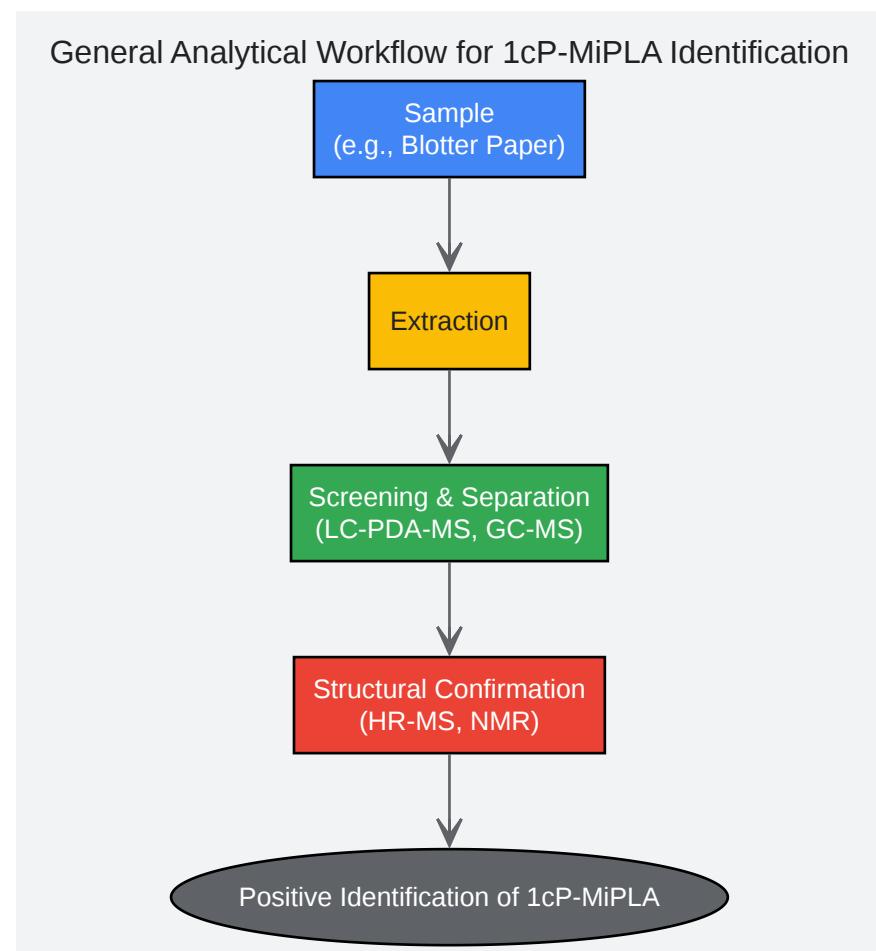
## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to **1cP-MiPLA**.



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Proposed Prodrug Metabolism of **1cP-MiPLA**



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#### Analytical Workflow for **1cP-MiPLA** Identification

## Conclusion

**1cP-MiPLA** is a novel lysergamide with a growing body of analytical data supporting its identification and pharmacological profile as a presumed prodrug for MiPLA and a 5-HT<sub>2A</sub> receptor agonist. While comprehensive physical property data and detailed synthesis protocols are not publicly available, the information presented in this guide, synthesized from current scientific literature, provides a robust foundation for researchers in the fields of analytical chemistry, pharmacology, and drug development. Further research is necessary to fully characterize its metabolic fate, toxicological profile, and therapeutic potential.

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